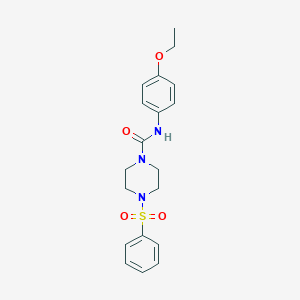![molecular formula C18H29N3O2 B5409720 N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5409720.png)
N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, commonly known as FPL 64176, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which plays a key role in regulating dopamine neurotransmission in the brain.
Mechanism of Action
FPL 64176 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the D3 receptor, FPL 64176 can modulate dopamine neurotransmission in these pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
FPL 64176 has been shown to modulate dopamine neurotransmission in the brain, leading to a range of biochemical and physiological effects. In preclinical studies, FPL 64176 has been shown to reduce cocaine self-administration and drug-seeking behavior in rats, suggesting its potential as a treatment for drug addiction. It has also been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. Additionally, FPL 64176 has been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPL 64176 is its selectivity for the dopamine D3 receptor, which allows for more targeted modulation of dopamine neurotransmission in the brain. However, this selectivity may also limit its potential therapeutic applications, as other dopamine receptors may also play a role in the pathophysiology of neurological and psychiatric disorders. Additionally, the synthesis of FPL 64176 is complex and may require specialized equipment and expertise, which could limit its availability for research purposes.
Future Directions
There are several future directions for research on FPL 64176. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to improve motor function and reduce dyskinesia in animal models. Clinical trials are needed to determine its effectiveness in humans. Additionally, further studies are needed to explore its potential as an antipsychotic agent in schizophrenia.
Synthesis Methods
The synthesis of FPL 64176 involves a series of chemical reactions starting from 2-furylmethylamine and cycloheptanone. The first step involves the protection of the amino group of 2-furylmethylamine with a Boc (tert-butyloxycarbonyl) group. The protected amine is then reacted with cycloheptanone in the presence of a reducing agent such as sodium borohydride to yield the corresponding secondary amine. The Boc group is then removed by acid hydrolysis, and the resulting amine is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as triethylamine to yield FPL 64176.
Scientific Research Applications
FPL 64176 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. The dopamine D3 receptor has been implicated in the pathophysiology of these disorders, and selective antagonists of this receptor have been shown to have beneficial effects in preclinical studies.
properties
IUPAC Name |
N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c22-18(19-16-6-3-1-2-4-7-16)15-21-11-9-20(10-12-21)14-17-8-5-13-23-17/h5,8,13,16H,1-4,6-7,9-12,14-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEWDBLZGPASAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-methoxy-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5409645.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409657.png)
![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)

![N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5409674.png)
![6-[(diethylamino)methyl]-N-[(6-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5409680.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5409689.png)
![N-[2-(acetylamino)ethyl]-2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B5409694.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5409697.png)
![N-isopropyl-3-methyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5409710.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409711.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B5409712.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)